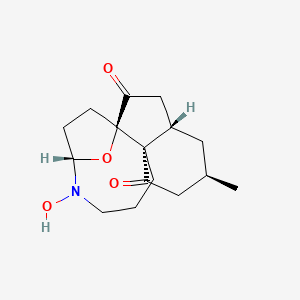
Sieboldine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sieboldine A is a natural product found in Phlegmariurus sieboldii with data available.
Wissenschaftliche Forschungsanwendungen
Introduction to Sieboldine A
This compound is a unique tetracyclic alkaloid derived from the club moss Lycopodium sieboldii. Its distinctive structure, characterized by an unprecedented N-hydroxyazacyclononane ring, has attracted significant attention due to its potential biological applications, particularly as an acetylcholinesterase inhibitor. This article explores the scientific research applications of this compound, emphasizing its synthesis, biological activity, and potential therapeutic uses.
Total Synthesis of this compound
The total synthesis of this compound has been a focal point in organic chemistry research due to its complex structure. The first successful total synthesis was reported in 2010, which involved a series of intricate reactions starting from readily available precursors. The synthesis was accomplished in 20 steps and featured several key transformations, including:
- Formation of the cis-hydrindanone core : This was achieved through a pinacol-terminated 1,6-enyne cyclization reaction.
- Creation of the spiro tetrahydrofuran ring : This step involved stereoselective oxidation.
- Synthesis of the N-hydroxyazacyclononane ring : This was accomplished via cyclization of a thioglycoside precursor .
The successful synthesis not only confirmed the structure of this compound but also provided insights into new methodologies for constructing complex natural products.
Inhibition of Acetylcholinesterase
One of the most notable applications of this compound is its potent inhibitory effect on acetylcholinesterase, an enzyme critical for neurotransmission. Research has shown that this compound exhibits an IC50 value comparable to that of huperzine A, another well-known acetylcholinesterase inhibitor. This property positions this compound as a candidate for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease .
Structure-Activity Relationship Studies
Studies have focused on understanding how structural variations in this compound affect its biological activity. The unique N-hydroxyazacyclononane ring is believed to play a crucial role in its inhibitory mechanism. Researchers have synthesized various analogs to explore their efficacy and selectivity towards acetylcholinesterase inhibition, providing valuable data for drug development .
Potential Therapeutic Applications
Given its biological properties, this compound has potential therapeutic applications beyond just acetylcholinesterase inhibition:
- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, making it a candidate for further investigation in the context of neurodegenerative diseases.
- Cognitive Enhancers : Due to its mechanism of action on acetylcholine levels, there is interest in exploring its use as a cognitive enhancer.
Table 1: Key Synthetic Steps in the Total Synthesis of this compound
| Step | Reaction Type | Key Intermediate | Yield (%) |
|---|---|---|---|
| 1 | Pinacol-terminated cyclization | cis-hydrindanone | 78 |
| 2 | Stereoselective oxidation | spiro tetrahydrofuran | - |
| 3 | Cyclization of thioglycoside precursor | N-hydroxyazacyclononane | 51 |
| 4 | Final deprotection and oxidation | (+)-Sieboldine A | 67 |
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | ~0.5 | Acetylcholinesterase Inhibition |
| Huperzine A | ~0.5 | Acetylcholinesterase Inhibition |
| Analog 1 | ~1.2 | Acetylcholinesterase Inhibition |
| Analog 2 | ~0.8 | Acetylcholinesterase Inhibition |
Eigenschaften
Molekularformel |
C16H23NO4 |
|---|---|
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
(1R,4S,6R,9S,14S)-13-hydroxy-6-methyl-17-oxa-13-azatetracyclo[12.2.1.01,9.04,9]heptadecane-2,8-dione |
InChI |
InChI=1S/C16H23NO4/c1-10-7-11-9-13(19)16-5-3-14(21-16)17(20)6-2-4-15(11,16)12(18)8-10/h10-11,14,20H,2-9H2,1H3/t10-,11+,14+,15-,16+/m1/s1 |
InChI-Schlüssel |
PKOSXQDNEYPWGG-ZEDHKUJTSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2CC(=O)[C@@]34[C@@]2(CCCN([C@@H](O3)CC4)O)C(=O)C1 |
Kanonische SMILES |
CC1CC2CC(=O)C34C2(CCCN(C(O3)CC4)O)C(=O)C1 |
Synonyme |
sieboldine A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















